(5-Chloro-2-hydroxyphenyl)methyl acetate
Description
(5-Chloro-2-hydroxyphenyl)methyl acetate is an ester derivative featuring a phenolic hydroxyl group at the 2-position and a chlorine substituent at the 5-position on the aromatic ring. Its molecular formula is C₉H₉ClO₃, with a molecular weight of 200.62 g/mol. The compound combines the reactive hydroxyl group, which enables hydrogen bonding and acidity, with the lipophilic chlorine atom, influencing solubility and biological interactions.
Properties
IUPAC Name |
(5-chloro-2-hydroxyphenyl)methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-6(11)13-5-7-4-8(10)2-3-9(7)12/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLRKJXYXXJISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-hydroxyphenyl)methyl acetate typically involves the esterification of (5-Chloro-2-hydroxyphenyl)methanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of (5-Chloro-2-hydroxyphenyl)methyl acetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Chloro-2-hydroxyphenyl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium azide or thiourea in the presence of a base.
Major Products Formed:
Oxidation: Formation of (5-Chloro-2-hydroxyphenyl)acetic acid.
Reduction: Formation of (5-Hydroxy-2-hydroxyphenyl)methyl acetate.
Substitution: Formation of (5-Amino-2-hydroxyphenyl)methyl acetate or (5-Thio-2-hydroxyphenyl)methyl acetate.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds related to (5-Chloro-2-hydroxyphenyl)methyl acetate exhibit significant antimicrobial properties. A study evaluated several synthesized derivatives for their antibacterial and antifungal activities against pathogens like Staphylococcus aureus, Escherichia coli, and Candida species. The results showed that certain derivatives demonstrated potent activity comparable to established antibiotics, suggesting their potential as therapeutic agents in treating infections .
Cytotoxicity Against Cancer Cells
In the realm of oncology, derivatives of (5-Chloro-2-hydroxyphenyl)methyl acetate have shown promise in cytotoxicity assays against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The presence of specific functional groups enhanced the cytotoxic effects, indicating that modifications to the molecular structure could lead to more effective anticancer agents .
Agricultural Applications
Pesticidal Properties
The compound has been explored for its potential use as a pesticide. Its structural features allow it to interact with biological systems effectively, leading to the development of formulations that can target pest species while minimizing harm to non-target organisms. Studies have demonstrated that derivatives exhibit insecticidal activity against common agricultural pests, which could be beneficial in integrated pest management strategies .
Material Science
Polymer Synthesis
(5-Chloro-2-hydroxyphenyl)methyl acetate can be utilized in the synthesis of polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Research has indicated that polymers derived from this compound exhibit favorable characteristics for applications in coatings and adhesives, which are essential in various industrial processes .
Table 1: Antimicrobial Activity of Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (5-Chloro-2-hydroxyphenyl)methyl acetate | Staphylococcus aureus | 32 µg/mL |
| (5-Chloro-2-hydroxyphenyl)methyl acetate | Escherichia coli | 64 µg/mL |
| (5-Chloro-2-hydroxyphenyl)methyl acetate | Candida albicans | 16 µg/mL |
Table 2: Cytotoxicity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (5-Chloro-2-hydroxyphenyl)methyl acetate | MCF-7 | 15 |
| (5-Chloro-2-hydroxyphenyl)methyl acetate | HCT-116 | 20 |
Case Studies
Case Study 1: Antimicrobial Evaluation
A series of synthesized derivatives were tested against various bacterial strains using the disk diffusion method. The study found that modifications at the hydroxyl group significantly enhanced antibacterial activity, paving the way for further development of new antimicrobial agents .
Case Study 2: Pesticide Formulation Development
A formulation containing (5-Chloro-2-hydroxyphenyl)methyl acetate was tested in field trials against aphids and beetles. The results showed a reduction in pest populations by over 70%, demonstrating its efficacy as a potential biopesticide .
Mechanism of Action
The mechanism of action of (5-Chloro-2-hydroxyphenyl)methyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetate group can be hydrolyzed by esterases, leading to the release of (5-Chloro-2-hydroxyphenyl)methanol, which can further interact with biological targets. The chloro group can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional variations among related esters significantly impact their physical properties, reactivity, and biological activities. Below is a comparative analysis:
Table 1: Comparative Analysis of (5-Chloro-2-hydroxyphenyl)methyl Acetate and Analogues
Key Observations
Substituent Effects on Physical Properties: The hydroxyl group in (5-chloro-2-hydroxyphenyl)methyl acetate increases polarity and hydrogen-bonding capacity compared to its methoxy analogue, likely resulting in higher melting points and lower solubility in nonpolar solvents. For example, 1-(5-chloro-2-hydroxyphenyl)-1,3-butanedione (a diketone derivative) has a melting point of 110–121°C, while its methyl ether analogue melts at 76.5–77.5°C . Halogen position: Methyl (2-chlorophenyl)acetate (chlorine at 2-position) is a liquid at 20°C, whereas chlorine at the 5-position (as in the target compound) may enhance steric effects and alter crystallinity.
Biological Activity: The 5-chloro-2-hydroxyphenyl moiety is associated with antimicrobial and antioxidant activities in chalcone and hydrazide derivatives . Amino-substituted esters (e.g., Methyl 2-{[(5-chloro-2-hydroxyphenyl)methyl]amino}acetate) may exhibit enhanced interactions with biological targets due to the amino group’s ability to form hydrogen bonds or ionic interactions .
Industrial and Synthetic Utility: Methyl (5-chloro-2-methoxyphenyl)acetate and methyl (2-chlorophenyl)acetate are used as solvents or intermediates in organic synthesis, highlighting the versatility of chlorinated esters . Fluorinated analogues (e.g., Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate) demonstrate how halogen choice (Cl vs. F) can fine-tune electronic properties for specific applications .
Q & A
Basic: What are the standard synthetic routes for (5-Chloro-2-hydroxyphenyl)methyl acetate, and how is purity ensured?
Answer:
The compound is typically synthesized via esterification or nucleophilic substitution. For example, a related chloro-hydroxyphenyl derivative was prepared by refluxing 2-chloro-N-(5-chloro-2-hydroxyphenyl)-acetamide with potassium carbonate in DMF, followed by extraction and crystallization . Purity is validated using thin-layer chromatography (TLC) for reaction monitoring and high-performance liquid chromatography (HPLC) for final purification. Nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy confirm structural integrity .
Basic: Which analytical techniques are essential for characterizing (5-Chloro-2-hydroxyphenyl)methyl acetate?
Answer:
Key techniques include:
- ¹H/¹³C NMR : To identify proton environments and carbon frameworks, particularly distinguishing ester (-COO-) and hydroxyl (-OH) groups .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1740 cm⁻¹ for esters) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural elucidation, if single crystals are obtainable (e.g., via slow evaporation of CH₂Cl₂ solutions) .
Basic: How is the stability of (5-Chloro-2-hydroxyphenyl)methyl acetate assessed under varying pH conditions?
Answer:
Stability is evaluated through hydrolysis studies. For methyl acetate analogs, pseudo-first-order kinetics are applied under acidic/basic conditions, with reaction progress monitored via UV-Vis spectroscopy or HPLC. For example, methyl acetate hydrolysis follows first-order kinetics, where rate constants () are pH-dependent . Adjusting temperature and ionic strength can further probe degradation pathways.
Advanced: How can conflicting crystallographic data be resolved when structural analogs exhibit polymorphism?
Answer:
Polymorphism is addressed by:
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions.
- Variable-Temperature XRD : Captures temperature-dependent structural changes.
- Computational Modeling : Density functional theory (DFT) optimizes geometries and compares energetics of polymorphs. For instance, SHELX software (e.g., SHELXL) refines structures against high-resolution data to resolve ambiguities . Discrepancies in bond angles or torsion may arise from solvent inclusion or packing effects, necessitating repeated crystallizations .
Advanced: What strategies optimize reaction yields when synthesizing (5-Chloro-2-hydroxyphenyl)methyl acetate derivatives?
Answer:
- Catalyst Screening : Transition metals (e.g., Pd for cross-couplings) or enzymes (lipases for esterification) improve regioselectivity.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 20 h to 2–4 h for similar esters) .
- Workflow Automation : Continuous flow reactors minimize side reactions and improve reproducibility .
Advanced: How do electronic effects of substituents influence the biological activity of (5-Chloro-2-hydroxyphenyl)methyl acetate analogs?
Answer:
- Electron-Withdrawing Groups (Cl, F) : Enhance stability and binding affinity to enzymes (e.g., chloro groups increase electrophilicity, aiding covalent interactions) .
- Hydroxyl Group : Participates in hydrogen bonding with biological targets (e.g., serine proteases).
- QSAR Studies : Correlate Hammett constants () of substituents with inhibitory potency. For example, fluoro-substituted analogs show improved blood-brain barrier penetration in neurological studies .
Advanced: How are reaction mechanisms validated for ester hydrolysis or transesterification of this compound?
Answer:
- Isotopic Labeling : Use of ¹⁸O-water in hydrolysis tracks oxygen incorporation into products.
- Kinetic Isotope Effects (KIE) : Compare /k_D} to distinguish between SN1/SN2 or acid/base-catalyzed pathways .
- Computational Studies : Molecular dynamics simulations model transition states (e.g., tetrahedral intermediates in ester hydrolysis) .
Advanced: How can discrepancies in spectroscopic data (e.g., NMR splitting patterns) be troubleshooted?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
